N-allyl-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

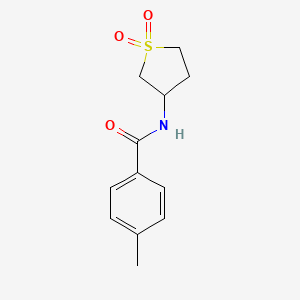

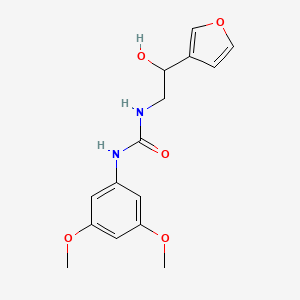

N-allyl-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine, also known as APTO-253, is a small molecule that has been studied for its potential therapeutic applications in cancer treatment. It is a member of the oxazole family, which has been shown to exhibit anti-tumor activity. APTO-253 is a promising compound due to its ability to selectively target cancer cells and induce apoptosis, or programmed cell death, in these cells.

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Novel Compounds

N-allyl-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine is part of a broader class of organic compounds that play a significant role in the synthesis and characterization of new heterocyclic compounds. Research has focused on the synthesis, characterization, and evaluation of compounds containing the 4-(phenylsulfonyl)phenyl fragment. These efforts have led to the development of various acyclic precursors and cyclization products, including oxazol-5(4H)-ones substituted with the p-tolyl group. These compounds are characterized using a range of spectral methods such as UV-Vis, FT-IR, 1H-NMR, 13C-NMR, and MS, along with elemental analysis and RP-HPLC for purity determination. The cytotoxicity of these compounds has been assessed using the Daphnia magna bioassay, highlighting their potential therapeutic applications (Apostol et al., 2019).

Mechanistic Insights into Chemical Reactions

The compound also contributes to the understanding of chemical reaction mechanisms. For instance, studies on allylation and alkylation of biologically relevant nucleophiles by diallyl sulfides, which are bioactive phytochemicals found in garlic and onions, have shown that such compounds can transfer allyl side chains to low molecular weight thiols, offering insights into the allyl transfer reactions (Ruddraraju et al., 2017).

Applications in Asymmetric Synthesis

The utility of related compounds in asymmetric synthesis has been demonstrated, showing their significance in constructing stereochemically complex structures. This includes the development of methodologies for asymmetric allylic alkylation, which enables the synthesis of enantioenriched compounds with excellent diastereoselectivities. Such processes are crucial for the production of medicinally relevant molecules and have broad applicability in the synthesis of natural products and pharmacophores (Noble & MacMillan, 2014).

Development of Synthetic Precursors

N-allyl-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine and its analogs serve as synthetic precursors in the formation of amidines and vinylogous amidines, showcasing a variety of chemical transformations. This includes diverging pathways leading to deallylation or allyl transfer based on the oxidation state of palladium catalysts, the nucleophilicity of amines, and the nature of the ligands. Such studies offer a wealth of information on the versatility of these compounds in synthetic organic chemistry (Dekorver et al., 2011).

Propiedades

IUPAC Name |

4-(benzenesulfonyl)-2-(3-methylphenyl)-N-prop-2-enyl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-3-12-20-18-19(25(22,23)16-10-5-4-6-11-16)21-17(24-18)15-9-7-8-14(2)13-15/h3-11,13,20H,1,12H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBOMSIVMPEHEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=C(O2)NCC=C)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/no-structure.png)

![4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2585851.png)

![benzo[d][1,3]dioxol-5-yl(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2585853.png)

![3-[3-(3,4-dimethoxyphenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2585854.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide](/img/structure/B2585858.png)

![2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2585860.png)

![5-(2-Methoxyethyl)-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2585868.png)